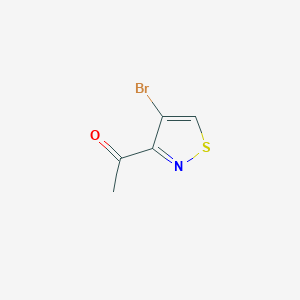

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one

Description

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom in the ring. researchgate.net The thiazole nucleus is a fundamental scaffold in numerous biologically active molecules, including pharmaceuticals and natural products. researchgate.netglobalresearchonline.net The arrangement of the heteroatoms in 1,2-thiazole (isothiazole) imparts distinct electronic properties compared to its 1,3-thiazole isomer. The presence of the nitrogen and sulfur atoms influences the reactivity of the ring, making it a subject of interest in synthetic chemistry. pharmaguideline.com Thiazole derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which allows for the synthesis of a diverse array of functionalized molecules. pharmaguideline.com

Significance of Brominated Acetophenone (B1666503) Derivatives

Brominated acetophenone derivatives are important precursors in the synthesis of various organic compounds. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can facilitate cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds. The acetyl group, a ketone, is also a versatile functional group that can undergo a range of transformations, including reduction to an alcohol, conversion to an imine, or participation in condensation reactions like the Claisen-Schmidt condensation. researchgate.net The presence of both a bromo group and an acetyl group on a heterocyclic ring, as in 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806), provides multiple reaction sites for further chemical modifications.

Overview of Contemporary Research Trajectories for this compound

While specific research on this compound is limited, the research trajectories for structurally related bromo-thiazole and thiazole ketone derivatives are well-established. These compounds are frequently explored for their potential applications in medicinal chemistry. Thiazole-containing molecules have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. bohrium.comnih.gov

The general research interest in such compounds lies in their use as building blocks for the synthesis of more complex molecules with potential biological activity. For instance, the acetyl group can be a starting point for creating larger side chains, and the bromo group allows for the introduction of various substituents onto the thiazole ring. This synthetic versatility makes compounds like this compound valuable intermediates in drug discovery programs. bohrium.com Research in this area often involves the synthesis of a library of derivatives followed by biological screening to identify compounds with desired therapeutic effects. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNOS |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

1-(4-bromo-1,2-thiazol-3-yl)ethanone |

InChI |

InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-9-7-5/h2H,1H3 |

InChI Key |

BDPCPUNPWRFOPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NSC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

Retrosynthetic Analysis of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary strategic bond cleavages are at the C-C bond of the acetyl group, the C-Br bond, and the bonds forming the isothiazole (B42339) ring itself.

Pathway A: Late-stage Functionalization

This approach involves the initial synthesis of a 3-substituted isothiazole, followed by bromination and acylation. A key disconnection is the acetyl group, which could be introduced via a Friedel-Crafts-type acylation or, more plausibly, through metalation of the 3-position followed by reaction with an acetylating agent. Subsequent bromination at the 4-position would then yield the final product. Alternatively, bromination could precede acylation.

Pathway B: Ring Formation from Functionalized Precursors

A more convergent strategy involves constructing the isothiazole ring from precursors that already contain the necessary functionalities or their precursors. For instance, a β-ketonitrile or a suitably substituted enamine could be reacted with a sulfur source to form the 3-acetyl-1,2-thiazole ring, which would then be brominated at the 4-position.

Pathway C: Convergent Approach

This strategy would involve the synthesis of a 4-bromoisothiazole (B1276463) intermediate, which would then be functionalized at the 3-position with the acetyl group. This approach hinges on the ability to selectively introduce the bromine at the 4-position of a simple isothiazole precursor.

Synthesis of the 1,2-Thiazole Ring System Precursors

The construction of the isothiazole ring is a critical first step in many synthetic strategies. Several methods have been developed for the synthesis of this heterocyclic system.

One common method involves the reaction of β-enaminones or β-thioxoketones with hydroxylamine-O-sulfonic acid. Another versatile approach is the (4+1) annulation, which can utilize β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) under metal-free conditions. organic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

Transition metal-catalyzed reactions have also emerged as powerful tools. For example, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a wide variety of isothiazoles. organic-chemistry.org Additionally, three-component reactions of enaminoesters, a sulfur source, and a third component can afford substituted isothiazoles with high selectivity. organic-chemistry.orgacs.org

| Precursor Type | Reagents | Key Features |

| β-Ketodithioesters/β-Ketothioamides | NH4OAc | Metal- and catalyst-free, [4+1] annulation, forms C-N and S-N bonds in one pot. organic-chemistry.org |

| 1,2,3-Thiadiazoles | Nitriles, Rh catalyst | Transannulation reaction, forms α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org |

| Enaminoesters | Sulfur, Fluorodibromoamides/ester | Three-component reaction, high selectivity. organic-chemistry.orgacs.org |

| Alkynyl Oxime Ethers | Na2S | Base-promoted demethoxylative cycloaddition. organic-chemistry.org |

Strategies for Stereoselective and Regioselective Introduction of the Bromine Substituent at the 4-Position of the 1,2-Thiazole Ring

The regioselective bromination of the isothiazole ring at the 4-position is a significant challenge, as electrophilic substitution on thiazole (B1198619) and its derivatives often favors the 5-position. Direct bromination of an unsubstituted or 3-substituted isothiazole with reagents like N-bromosuccinimide (NBS) or bromine would likely lead to a mixture of isomers, with the 5-bromo product predominating.

To achieve C4-selectivity, a directed metalation strategy is a promising approach. This would involve the use of a directing group at the 3-position (or potentially the 2-position of the nitrogen) that can coordinate to an organolithium base (e.g., n-BuLi or LDA) and direct deprotonation to the adjacent C4 position. The resulting 4-lithioisothiazole can then be quenched with an electrophilic bromine source, such as Br₂ or C₂Br₆, to install the bromine atom selectively. While specific examples for the C4-bromination of 3-acetylisothiazole are not prevalent in the literature, the principles of directed ortho-metalation are well-established for a wide range of aromatic and heteroaromatic systems. harvard.edu

An alternative strategy involves starting with a precursor that facilitates bromination at the desired position. For instance, a 4-amino-3-substituted isothiazole could undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

Formation of the Ethan-1-one Moiety in this compound

Introducing the acetyl group at the 3-position of the isothiazole ring is another key synthetic step. Standard Friedel-Crafts acylation conditions are generally not effective for electron-deficient heterocycles like isothiazole. organic-chemistry.org

A more viable method is the metalation of the 3-position followed by acylation. The proton at the C3 position of the isothiazole ring is more acidic than those at C4 and C5, allowing for selective deprotonation with a strong base. Treatment of a 4-bromoisothiazole with an organolithium reagent at low temperature could generate the 3-lithio-4-bromoisothiazole intermediate. This nucleophilic species can then react with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to form the desired 3-acetyl group. It is crucial to control the reaction conditions, as halogen-metal exchange at the 4-position could be a competing reaction.

Alternatively, the acetyl group can be introduced through a transition metal-catalyzed cross-coupling reaction. For example, a 3-halo-4-bromoisothiazole could be subjected to a Stille or Suzuki coupling with an appropriate acetyl-bearing organometallic reagent.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Optimizing the synthetic route to this compound requires careful consideration of reaction conditions for each step to maximize yield and minimize side products, thus simplifying purification.

Key Optimization Parameters:

| Step | Parameter to Optimize | Rationale |

| Isothiazole Ring Formation | Catalyst, solvent, temperature, reaction time. | To improve the efficiency and selectivity of the cyclization reaction. |

| C4-Bromination | Choice of base, directing group, bromine source, temperature. | To ensure high regioselectivity and prevent side reactions like over-bromination or ring opening. |

| C3-Acylation | Organometallic reagent, acetylating agent, temperature, addition rate. | To favor C-C bond formation over potential side reactions such as halogen-metal exchange. |

| Purification | Crystallization solvents, chromatographic conditions. | To obtain the final product with high purity, free of regioisomers and other impurities. |

A systematic Design of Experiments (DoE) approach could be employed to efficiently explore the parameter space and identify the optimal conditions for each critical transformation.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the use of safer solvents, energy-efficient reaction conditions, and catalysts that can be recycled.

For instance, the use of water as a solvent, where feasible, is a significant step towards a greener synthesis. bepls.com Microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating. bepls.com Furthermore, the development of catalytic, rather than stoichiometric, methods for bromination and acylation would reduce waste. The use of solid-supported reagents or catalysts can also simplify product isolation and allow for catalyst recycling. A recent sustainable synthesis of isothiazoles has been developed using photoredox catalysis under mild conditions. thieme-connect.com

Novel Approaches to the Synthesis of this compound

Recent advances in synthetic organic chemistry offer new avenues for the construction of highly substituted heterocycles like this compound.

Transition metal-free multi-component reactions are gaining prominence for their efficiency and atom economy. A protocol for accessing diverse isothiazoles via a three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide has been reported. researchgate.net Such strategies could potentially be adapted to construct the target molecule in a more convergent manner.

Flow chemistry presents another innovative approach, offering precise control over reaction parameters, improved safety for handling hazardous reagents, and the potential for automated, continuous production. The implementation of key steps, such as a low-temperature lithiation-acylation sequence, in a flow reactor could enhance reproducibility and yield.

Finally, the use of C-H activation methodologies could provide a more direct route to the functionalization of the isothiazole ring, potentially avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Chemical Reactivity and Transformation of 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

Nucleophilic Reactions at the Ketone Carbonyl Center of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

The carbonyl group of the ethan-1-one substituent is a primary site for nucleophilic addition reactions. The electrophilic nature of the carbonyl carbon, polarized by the adjacent electronegative oxygen atom, makes it susceptible to attack by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com In these reactions, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion typically yields an alcohol. libretexts.org

Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols by creating a new carbon-carbon bond.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) leads to the formation of a cyanohydrin, which is a valuable synthetic intermediate.

These reactions proceed without affecting the bromo-thiazole core, demonstrating the chemoselectivity possible at the ketone center.

| Reaction Type | Nucleophile/Reagent | Product Structure | Product Name |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-ol | Secondary Alcohol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 2-(4-Bromo-1,2-thiazol-3-yl)propan-2-ol | Tertiary Alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Bromo-3-(prop-1-en-2-yl)-1,2-thiazole | Alkene |

| Cyanohydrin Formation | Sodium cyanide (NaCN), H⁺ | 2-(4-Bromo-1,2-thiazol-3-yl)-2-hydroxypropanenitrile | Cyanohydrin |

Electrophilic and Nucleophilic Aromatic Substitution on the 1,2-Thiazole Ring System of this compound

The 1,2-thiazole ring exhibits aromatic character, but its reactivity towards substitution is heavily influenced by the heteroatoms and existing substituents. The nitrogen atom acts as an electron-withdrawing group, generally deactivating the ring towards electrophilic attack compared to benzene. ias.ac.in

Electrophilic Aromatic Substitution (EAS): In the parent thiazole (B1198619) ring, the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. pharmaguideline.comchemicalbook.com However, in this compound, the presence of the electron-withdrawing acetyl group at C3 and the bromine atom at C4 further deactivates the ring. The only available position, C5, is sterically hindered and electronically deactivated, making electrophilic substitution reactions such as nitration or Friedel-Crafts acylation challenging and likely to require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic attack on the thiazole ring typically occurs at the electron-deficient C2 position. ias.ac.inchemicalbook.com The bromine atom at the C4 position is not ideally positioned for facile nucleophilic aromatic substitution. Such reactions would likely require highly activated nucleophiles or specific reaction conditions, such as transition-metal catalysis, to proceed efficiently.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent of this compound

The carbon-bromine bond at the C4 position of the thiazole ring is an excellent handle for modification via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used to form C-C bonds. nih.gov The C(sp²)-Br bond of this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters. mdpi.com This reaction provides a direct route to synthesize 4-substituted-1,2-thiazole derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. yonedalabs.com

| Boronic Acid/Ester | Typical Catalyst/Ligand | Base | Product Name |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(4-Phenyl-1,2-thiazol-3-yl)ethan-1-one |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(4-(Pyridin-3-yl)-1,2-thiazol-3-yl)ethan-1-one |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(4-(4-Methoxyphenyl)-1,2-thiazol-3-yl)ethan-1-one |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | 1-(4-Vinyl-1,2-thiazol-3-yl)ethan-1-one |

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this methodology to this compound allows for the introduction of various alkynyl groups at the C4 position, yielding 3-acetyl-4-alkynyl-1,2-thiazole derivatives. These products are valuable precursors for synthesizing more complex heterocyclic systems.

| Terminal Alkyne | Catalyst System | Base | Product Name |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 1-(4-(Phenylethynyl)-1,2-thiazol-3-yl)ethan-1-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | 1-(4-((Trimethylsilyl)ethynyl)-1,2-thiazol-3-yl)ethan-1-one |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(4-(3-Hydroxyprop-1-yn-1-yl)-1,2-thiazol-3-yl)ethan-1-one |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction enables the introduction of primary or secondary amines at the C4 position of the thiazole ring. The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand (such as XPhos or BINAP) is critical for the reaction's success, alongside a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). organic-synthesis.combeilstein-journals.org

| Amine | Catalyst/Ligand | Base | Product Name |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 1-(4-(Phenylamino)-1,2-thiazol-3-yl)ethan-1-one |

| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1-(4-Morpholino-1,2-thiazol-3-yl)ethan-1-one |

| Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1-(4-(Benzylamino)-1,2-thiazol-3-yl)ethan-1-one |

Functional Group Interconversions of the Ethan-1-one Moiety in this compound

Beyond nucleophilic addition, the ethan-1-one moiety can undergo various other transformations, known as functional group interconversions (FGI). ub.edu These reactions modify the acetyl group to introduce new functionalities while preserving the core heterocyclic structure.

Potential interconversions include:

Oxidation: The Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester (4-bromo-1,2-thiazol-3-yl acetate).

Halogenation: Alpha-halogenation of the methyl group can be achieved under acidic or basic conditions with a halogenating agent (e.g., Br₂ in acetic acid) to yield 1-(4-bromo-1,2-thiazol-3-yl)-2-bromoethan-1-one. This product is a valuable alkylating agent.

Conversion to Oxime: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone to an oxime, which can be a precursor for the Beckmann rearrangement.

Conversion to Hydrazone: Condensation with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone, a reaction often used for the characterization of ketones.

| Reaction Type | Reagent | Product Functional Group | Product Name |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | Ester | 4-Bromo-1,2-thiazol-3-yl acetate (B1210297) |

| Alpha-Bromination | Br₂ / Acetic Acid | α-Bromoketone | 2-Bromo-1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |

Ring-Opening and Rearrangement Reactions Involving this compound

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented, the inherent chemical nature of the isothiazole (B42339) ring system allows for predictions of its behavior based on the reactivity of related derivatives. The isothiazole ring, an aromatic heterocyclic system, can undergo various transformations under specific conditions, leading to either cleavage of the ring or rearrangement to other heterocyclic structures. The presence of an electron-withdrawing acetyl group at the C3 position and a bromine atom at the C4 position is expected to influence the electronic distribution within the ring and, consequently, its susceptibility to such reactions.

One of the notable transformations of the isothiazole nucleus is its photochemical rearrangement. researchgate.netrsc.orgrepec.org Upon photoexcitation, isothiazole derivatives can populate their π,π* singlet excited states, which may then undergo a series of structural permutations. researchgate.net This can lead to the formation of the corresponding thiazole isomers. Although not specifically demonstrated for this compound, this photochemical pathway represents a potential rearrangement for this compound.

Furthermore, the isothiazole ring can be susceptible to nucleophilic attack, which can initiate ring-opening. thieme-connect.com For instance, the reaction of certain isothiazole derivatives with hydrazine has been shown to promote a rearrangement to pyrazoles. sci-hub.se This transformation is typically facilitated by the presence of electron-withdrawing groups on the isothiazole ring, which enhance the electrophilicity of the ring carbons and make them more susceptible to nucleophilic attack. The acetyl group at the C3 position of this compound could potentially facilitate such a rearrangement.

The synthesis of isothiazoles can sometimes proceed through the rearrangement of other heterocyclic systems. For example, 3-haloisothiazole-5-carbonitriles have been synthesized via the ring rearrangement of 1,2,3-dithiazol-5-ylidene-acetonitriles. sci-hub.se While this is a synthetic route to isothiazoles rather than a reaction of them, it highlights the dynamic nature of these heterocyclic systems and their potential for interconversion.

In some cases, reactions involving bicyclic systems containing an isothiazole ring have demonstrated ring-opening of an adjacent ring, such as a pyrazine (B50134) ring, while leaving the isothiazole nucleus intact. researchgate.net This suggests a relative stability of the isothiazole ring under certain conditions.

The following table summarizes general ring-opening and rearrangement reactions observed for the isothiazole ring system, which may be applicable to this compound.

Table 1: General Ring-Opening and Rearrangement Reactions of Isothiazole Derivatives

| Reaction Type | Reactant(s) | Reagents/Conditions | Product(s) | Notes |

| Photochemical Rearrangement | Substituted Isothiazole | UV irradiation | Substituted Thiazole | Proceeds via an excited singlet state. researchgate.netrsc.orgresearchgate.net |

| Rearrangement to Pyrazole (B372694) | Isothiazole with electron-withdrawing group | Hydrazine | Substituted Pyrazole | Initiated by nucleophilic attack of hydrazine. sci-hub.se |

| Ring Formation via Rearrangement | 1,2,3-Dithiazol-5-ylidene-acetonitrile | HCl or HBr | 3-Haloisothiazole-5-carbonitrile | Example of isothiazole synthesis through rearrangement. sci-hub.se |

It is important to note that the specific reaction pathways and the feasibility of these transformations for this compound would require dedicated experimental investigation. The electronic effects of the bromo and acetyl substituents will play a crucial role in determining the actual reactivity of the compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures Derived from 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of this compound. One-dimensional (1D) NMR, encompassing ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons within a molecule. For thiazole (B1198619) derivatives, the aromatic protons typically resonate in the region of 7.27-8.77 ppm in ¹H NMR spectra, indicative of a significant diamagnetic ring current.

Two-dimensional (2D) NMR techniques are employed to unravel more complex structures and confirm assignments made from 1D spectra. slideshare.nethuji.ac.ilprinceton.eduyoutube.comsdsu.edu These experiments provide correlation maps between different nuclei within the molecule.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal J-coupling pathways, which is invaluable for assembling molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. princeton.edusdsu.edu It allows for the unambiguous assignment of protonated carbons.

These advanced NMR methods, often used in combination, provide a powerful toolkit for the definitive structural characterization of novel compounds derived from this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Characterization of Reaction Products and Impurities of this compound

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of unknown compounds with high accuracy. This technique provides a precise mass-to-charge ratio (m/z), which allows for the calculation of the molecular formula. This is particularly useful in identifying reaction products and impurities in the synthesis of this compound derivatives.

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This fragmentation pattern is often characteristic of a particular molecular structure and can be used to differentiate between isomers. mdpi.com The study of these fragmentation pathways helps in elucidating the structure of the parent molecule. mdpi.com For instance, in thiazole-containing compounds, cleavage of the thiazole ring and loss of small neutral molecules are common fragmentation pathways that can be observed. The presence of bromine is also readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The combination of HRMS and MS/MS is a powerful approach for the structural characterization of novel compounds and for the identification of low-level impurities that may not be detectable by other methods. mass-analytica.com

X-ray Crystallography Studies for Definitive Structural Elucidation of this compound and Its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. This technique involves diffracting X-rays through a single crystal of the substance of interest. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For derivatives of this compound, X-ray crystallography can confirm the connectivity of atoms, determine the stereochemistry, and provide detailed information about bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. For example, crystallographic data for related brominated phenyl ethanone (B97240) compounds have been reported, providing insights into their molecular geometries.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6495 (15) |

| b (Å) | 15.052 (3) |

| c (Å) | 14.3562 (19) |

| β (°) | 123.224 (7) |

| Volume (ų) | 1563.5 (5) |

Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone is presented as an example of crystallographic data for a related structural motif.

Advanced Chromatographic Techniques (HPLC, GC-MS, SFC) for Purity Assessment and Isolation in Synthetic Research of this compound

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. It is particularly useful for non-volatile and thermally labile compounds. Different stationary phases and mobile phase compositions can be employed to optimize the separation of the target compound from starting materials, byproducts, and other impurities. Preparative HPLC can be used to isolate pure compounds for further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. GC-MS is highly sensitive and can be used to identify and quantify trace impurities.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC can offer advantages over HPLC in terms of speed and reduced solvent consumption. youtube.com It is particularly well-suited for the separation of chiral compounds when using a chiral stationary phase. mdpi.comphenomenex.comchromatographyonline.com The enantiomeric separation of chiral thiazole derivatives is important as different enantiomers can exhibit different biological activities.

These chromatographic methods are crucial for ensuring the purity of synthesized compounds and for isolating specific isomers or derivatives for further study.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characterization of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and can be used to identify functional groups and confirm the structure of this compound and its derivatives.

In the FT-IR spectrum, the absorption of infrared radiation corresponds to specific vibrational transitions within the molecule. For a thiazole derivative, characteristic vibrational modes include:

C-H stretching vibrations of the thiazole ring, typically observed in the region of 3190-3050 cm⁻¹.

C=N and C=C stretching vibrations of the ring, which are often found in the 1600-1400 cm⁻¹ region.

The C-S stretching vibration, which can appear in the fingerprint region.

The carbonyl (C=O) stretching vibration of the ethanone group is expected to be a strong absorption in the region of 1700-1680 cm⁻¹. The C-Br stretching vibration will appear at lower wavenumbers.

FT-Raman spectroscopy provides information about similar vibrational modes but is based on the inelastic scattering of laser light. Certain vibrations may be more intense in the Raman spectrum than in the IR spectrum, and vice versa, providing complementary information.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretch (thiazole ring) | 3190 - 3050 |

| C=O Stretch (ethanone) | 1700 - 1680 |

| C=N and C=C Stretch (thiazole ring) | 1600 - 1400 |

| C-S Stretch (thiazole ring) | Fingerprint Region |

UV-Vis Spectroscopy in the Study of Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent. The thiazole ring itself exhibits characteristic UV absorption. The presence of the bromo and ethanone substituents will influence the electronic transitions and thus the UV-Vis spectrum. This technique is useful for confirming the presence of the chromophoric system and for quantitative analysis.

Computational and Theoretical Chemistry Studies of 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

Quantum Chemical Investigations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

Quantum chemical calculations are fundamental in understanding the electronic characteristics of a molecule. For this compound, these studies would involve the determination of its electronic structure, the nature of its molecular orbitals, and the calculation of various reactivity descriptors. These investigations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting the molecule's behavior in chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Reactivity descriptors derived from the energies of HOMO and LUMO, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. For instance, the electrophilicity index can be calculated to quantify the molecule's ability to act as an electrophile.

Table 1: Representative Quantum Chemical Reactivity Descriptors for a Thiazole (B1198619) Derivative

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| Energy Gap (HOMO-LUMO) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 3.62 |

Note: The values in this table are representative for a generic thiazole derivative and are intended to illustrate the type of data obtained from quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. By applying DFT calculations, it is possible to map out the potential energy surface of a reaction involving this compound. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a detailed picture of the reaction pathway.

For example, DFT could be employed to study the mechanism of nucleophilic substitution at the thiazole ring or reactions involving the acetyl group. The calculations can help in understanding the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

The insights gained from DFT calculations are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes to derivatives of this compound.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of a Thiazole Derivative

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A | TS1 | 15.2 |

| Pathway B | TS2 | 22.5 |

| Pathway C | TS3 | 18.7 |

Note: This table presents hypothetical data to demonstrate how DFT calculations can be used to compare the feasibility of different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Intermediates

The three-dimensional structure of a molecule plays a crucial role in its chemical and biological activity. Conformational analysis of this compound would involve identifying the most stable conformations (arrangements of atoms in space) and the energy barriers between them. This can be achieved through systematic scanning of rotatable bonds using quantum mechanical methods.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape at a given temperature. These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

For reaction intermediates, conformational analysis and MD simulations can help in understanding their stability and how their structure influences the course of the reaction.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can be used to predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are highly valuable for the interpretation of experimental spectra and for the structural elucidation of the compound.

DFT calculations are commonly used to compute vibrational frequencies, which can be correlated with the peaks in an experimental IR or Raman spectrum. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of signals in experimental NMR spectra. The accuracy of these predictions has significantly improved with the development of more sophisticated computational methods and basis sets.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a Thiazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3105 | 3100 | C-H stretch (thiazole) |

| 2 | 1685 | 1690 | C=O stretch |

| 3 | 1520 | 1525 | C=N stretch |

| 4 | 1355 | 1360 | C-H bend |

| 5 | 850 | 855 | Ring vibration |

Note: The data in this table is illustrative and shows the typical agreement between calculated and experimental spectroscopic data for a related molecule.

Molecular Docking Studies of this compound Derivatives for Investigating Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

For derivatives of this compound, molecular docking studies could be performed to investigate their potential as inhibitors of specific enzymes. The docking simulations would predict the binding mode and affinity of the compounds to the active site of the target protein. This information can be used to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding.

The results of molecular docking studies can guide the design of new derivatives with improved binding affinity and selectivity, thus accelerating the process of drug discovery.

Table 4: Example of Molecular Docking Results for a Thiazole-based Inhibitor

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 1 | Kinase A | -8.5 | LYS72, GLU91, LEU148 |

| Derivative 2 | Protease B | -7.9 | ASP25, ILE50, GLY27 |

| Derivative 3 | Kinase A | -9.2 | LYS72, GLU91, VAL80 |

Note: This table provides a representative example of the kind of data generated from molecular docking studies, highlighting binding energies and key interactions.

Applications of 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One in Synthetic Organic Chemistry

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806) as a Versatile Building Block for Complex Heterocyclic Scaffolds

The structural framework of this compound, and more broadly, α-halo ketones, serves as a cornerstone for the synthesis of a wide array of complex heterocyclic systems. The reactivity of the α-haloketone moiety is particularly notable, enabling classic cyclization reactions such as the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comorganic-chemistry.org In this type of reaction, the α-bromo ketone condenses with a thioamide-containing compound, like thiourea (B124793) or thiosemicarbazide (B42300), to form a new thiazole ring. chemhelpasap.comyoutube.com

This fundamental reactivity allows for the creation of fused bicyclic and polycyclic systems. For instance, analogs such as 2-bromo-1-phenylethanone derivatives react with pyrimidine-2-thiones to generate thiazolo[3,2-a]pyrimidine structures, which are significant for their pharmacological activities. researchgate.netijnc.ir By extension, this compound can be envisioned as a key precursor for constructing novel fused systems where the thiazole ring is annulated with other heterocycles like pyrimidines, pyrazoles, or imidazoles. The reaction of similar bromoacetyl pyrazoles with thioamides or thiosemicarbazones has been shown to produce pyrazolyl-thiazoles and bis(thiazole) structures, highlighting the versatility of the bromoacetyl group in building complex linked heterocyclic scaffolds. researchgate.net

The presence of the bromine atom on the thiazole ring provides an additional handle for synthetic manipulation, allowing for sequential or one-pot reactions to build molecular complexity. This dual reactivity makes it a highly adaptable building block for creating libraries of diverse heterocyclic compounds.

Precursor in the Synthesis of Diverse Organic Molecules and Functionalized Derivatives

Beyond the formation of complex fused rings, this compound is a precursor to a variety of functionalized organic molecules. The α-bromo ketone functionality is a powerful electrophile that readily participates in nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide range of substituents at the carbon adjacent to the carbonyl group.

Furthermore, the ketone group itself can be a site for derivatization. It can undergo reactions such as condensation with amines or hydrazines to form imines and hydrazones, respectively. For example, 2-bromo-1-(aryl)ethanones react with heterocyclic amines and thiosemicarbazones to form new di-, tri-, and tetrathiazole moieties. nih.gov This demonstrates how the acetyl group can be transformed to link the core thiazole structure to other molecular fragments, significantly expanding the chemical space of accessible derivatives.

The bromine atom on the thiazole ring is also a key site for modification. It can be replaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, or alkynyl groups to the thiazole core. nih.gov

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. biointerfaceresearch.com The α-haloketone structure, central to this compound, is a classic component in several named MCRs, most notably the Hantzsch thiazole synthesis. mdpi.com

In a multicomponent variant of the Hantzsch synthesis, an α-bromo ketone can react with a thioamide (or thiourea) and an aldehyde in a one-pot process to generate highly substituted thiazole derivatives. mdpi.comasianpubs.org This approach allows for the rapid assembly of complex molecules from simple starting materials. For example, substituted 2-bromo-1-phenylethanone compounds can be treated with thiosemicarbazide and various carbonyl compounds to yield diverse 4-phenyl-1,3-thiazole derivatives in a single step. asianpubs.org

While specific examples utilizing this compound in MCRs are not extensively documented in readily available literature, its structural motifs are analogous to those commonly employed in established MCRs for synthesizing pyrimidines and other heterocycles. organic-chemistry.orgorganic-chemistry.org The presence of both a reactive ketone and a halogenated aromatic ring suggests its potential as a valuable component in the design of novel MCRs to access unique and complex molecular architectures.

Derivatization Strategies for Expanding Chemical Space of this compound Analogues

Expanding the chemical space around the this compound scaffold involves strategic modifications at its key reactive sites: the acetyl group, the α-carbon, and the C4-bromine position on the thiazole ring.

Table 1: Potential Derivatization Strategies

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| C4-Bromo Position | Suzuki Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl-substituted thiazole |

| C4-Bromo Position | Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted thiazole |

| C4-Bromo Position | Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | Amino-, thio-, or alkoxy-substituted thiazole |

| Acetyl Group (C=O) | Condensation | Hydrazines, hydroxylamine (B1172632) | Hydrazones, oximes |

| Acetyl Group (C=O) | Reduction | NaBH₄, LiAlH₄ | Alcohol derivative |

| α-Carbon (CH₂) | Nucleophilic Substitution | Thioamides, thioureas (Hantzsch) | Fused or linked thiazole systems |

One primary strategy involves palladium-catalyzed cross-coupling reactions at the C4-bromo position. This allows for the introduction of a wide variety of substituents. For instance, Negishi and Stille cross-coupling reactions have been successfully used on 4-bromothiazole (B1332970) derivatives to synthesize 2'-substituted-4-bromo-2,4'-bithiazoles, demonstrating the feasibility of such transformations. nih.gov Similarly, nucleophilic aromatic substitution can be employed to replace the bromine atom, as demonstrated in related brominated benzothiadiazole systems where bromine is substituted by amines like morpholine. researchgate.netresearchgate.net

The acetyl group offers another avenue for diversification. As previously mentioned, condensation reactions with various nucleophiles can generate a library of imine, oxime, or hydrazone derivatives. Furthermore, the ketone can be reduced to a secondary alcohol, which can then be further functionalized through esterification or etherification. The α-bromo position is key to cyclization reactions, particularly the Hantzsch synthesis, which can be used with a diverse range of thioamides to produce an array of substituted aminothiazoles. organic-chemistry.org

Potential for Catalytic Roles or Ligand Design Applications of this compound Derivatives

Thiazole-containing molecules are recognized for their ability to act as ligands in coordination chemistry and catalysis. researchgate.netfabad.org.tr The nitrogen and sulfur atoms within the thiazole ring are effective coordination sites for a variety of transition metals, including palladium, zinc, copper, and platinum. acs.orgnih.gov This coordination ability is fundamental to the design of novel catalysts and functional materials. researchgate.net

Derivatives of this compound are promising candidates for ligand design. By modifying the core structure, multidentate ligands can be synthesized. For example, replacing the C4-bromine with a coordinating group (such as a pyridine) or functionalizing the acetyl group could lead to bidentate or tridentate ligands. Such ligands are crucial in catalysis; for instance, phenylthiazole-based ligands have been successfully used to prepare palladium(II) catalysts for Suzuki–Miyaura cross-coupling reactions. cdnsciencepub.comcdnsciencepub.com

Furthermore, metal-organic frameworks (MOFs) and coordination polymers have been constructed using thiazole-based linkers for applications in luminescence and catalysis. mdpi.com Thiazolo[5,4-d]thiazole-based MOFs, for example, have been shown to be effective heterogeneous catalysts for CO2 cycloaddition and photocatalytic reactions. acs.org The functional handles on this compound provide the synthetic flexibility needed to incorporate this scaffold into larger, rigid structures suitable for creating novel MOFs with potential catalytic activity. The strategic integration of thiazoles with transition metals can impart catalytic prowess to the resulting complexes, driving progress in synthetic methodologies. fabad.org.tr

Mechanistic Investigations of Chemical Processes Involving 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

Elucidation of Reaction Pathways for Nucleophilic Additions to the Ethan-1-one Moiety

The ethan-1-one moiety of 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806) features a carbonyl group, which is a primary site for nucleophilic addition reactions. The general mechanism for this reaction is well-established in organic chemistry.

The carbon-oxygen double bond of the ketone is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon electrophilic. youtube.com A nucleophile attacks this electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon atom's hybridization changes from sp² to sp³. youtube.comlibretexts.orgopenstax.org In the final step, protonation of the negatively charged oxygen atom by an acid yields an alcohol. libretexts.orgopenstax.org

The general pathway can be summarized as follows:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom.

Formation of Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by an acid source (e.g., H₃O⁺) to yield the final alcohol product.

The reactivity of the ketone in this compound is influenced by both steric and electronic factors. Compared to aldehydes, ketones are generally less reactive due to greater steric hindrance from the two substituents attached to the carbonyl carbon (in this case, a methyl group and the 4-bromo-1,2-thiazol-3-yl group), which impedes the approach of the nucleophile. libretexts.orgopenstax.org

While no specific data exists for this compound, a hypothetical data table for a generic nucleophilic addition is presented below to illustrate the type of findings that would be expected from such a study.

Hypothetical Data for Nucleophilic Addition to a Ketone

| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | NaBH₄ | Methanol | 0 | 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-ol | - |

| 2 | CH₃MgBr | Diethyl Ether | 0 | 2-(4-Bromo-1,2-thiazol-3-yl)propan-2-ol | - |

| 3 | NaCN | H₂O/EtOH | 25 | 2-(4-Bromo-1,2-thiazol-3-yl)-2-hydroxypropanenitrile | - |

Note: This table is for illustrative purposes only. The yields are not based on experimental results for this compound.

Studies on the Mechanism of Metal-Catalyzed Transformations of the Bromine Substituent

The bromine atom at the C4 position of the thiazole (B1198619) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Negishi and Stille couplings are common methods for the functionalization of bromo-heterocycles. nih.gov

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling) typically involves three main steps:

Oxidative Addition: The aryl bromide (in this case, the 4-bromothiazole (B1332970) derivative) reacts with a low-valent palladium(0) complex. The palladium inserts itself into the carbon-bromine bond, forming a palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., an organozinc reagent in the Negishi coupling) transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Studies on 2,4-dibromothiazole (B130268) have shown that regioselective cross-coupling at the C2 or C4 position is possible, allowing for the synthesis of various substituted thiazoles. nih.gov For instance, a bromo-lithium exchange at the C4 position can generate a carbon nucleophile suitable for subsequent cross-coupling reactions. nih.gov Although these studies were not performed on this compound, they provide a framework for how the bromine substituent on this molecule could be expected to react.

Plausible Catalysts and Reagents for Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Nucleophile | Product Type |

| Negishi | Pd(PPh₃)₄ | R-ZnX | 4-Alkyl/Aryl-substituted thiazole |

| Stille | Pd(PPh₃)₄ | R-Sn(Bu)₃ | 4-Alkyl/Aryl/Vinyl-substituted thiazole |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | 4-Alkynyl-substituted thiazole |

Note: This table represents common conditions for cross-coupling reactions and is not based on specific experimental data for this compound.

Kinetic Isotope Effect (KIE) Studies for Reactions of this compound

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. princeton.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.com A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but its environment changes during the reaction. youtube.com

No KIE studies have been published for reactions involving this compound. However, KIE studies could theoretically be applied to understand its reaction mechanisms. For instance, in a hypothetical base-catalyzed enolate formation, the abstraction of a proton from the methyl group adjacent to the carbonyl is often the rate-determining step. Replacing the hydrogens on this methyl group with deuterium (B1214612) (to give this compound-2,2,2-d₃) would be expected to produce a significant primary KIE (kH/kD > 2), confirming that the C-H bond is broken in the rate-limiting step.

Conversely, if a nucleophilic addition to the carbonyl carbon were the rate-determining step, a small secondary KIE (kH/kD ≈ 1) might be observed upon deuteration of the methyl group, as the hybridization of the carbonyl carbon changes from sp² to sp³.

Expected KIE Values for Hypothetical Reactions

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Enolate Formation (rate-determining proton abstraction) | Deuteration of the acetyl methyl group | > 2 (Primary) | C-H bond cleavage is in the rate-determining step. |

| Nucleophilic Addition (rate-determining attack) | Deuteration of the acetyl methyl group | ~0.9 - 1.2 (Secondary) | C-H bond cleavage is not in the rate-determining step. |

Note: This table is based on general principles of KIE and does not represent experimental data for the target compound.

Detailed Analysis of Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity and stereoselectivity are crucial aspects of chemical synthesis, dictating the formation of a specific constitutional isomer or stereoisomer, respectively. For this compound, these concepts are relevant in reactions involving both the thiazole ring and the ketone.

Regioselectivity: In reactions involving the thiazole ring, such as electrophilic aromatic substitution, the existing substituents (bromo and acetyl groups) would direct incoming electrophiles to specific positions. However, the reactivity of the thiazole ring in this compound towards such reactions has not been documented. More relevant are regioselective metal-catalyzed cross-coupling reactions, as discussed in section 7.2, which would selectively occur at the C4 position due to the presence of the bromine atom. nih.gov

Stereoselectivity: Nucleophilic addition to the prochiral carbonyl carbon of the ethan-1-one group can lead to the formation of a new chiral center, resulting in enantiomeric or diastereomeric products. libretexts.org The stereochemical outcome depends on the facial selectivity of the nucleophilic attack (from the Re or Si face of the carbonyl). Uncatalyzed reactions with achiral reagents typically produce a racemic mixture (a 50:50 mix of enantiomers). However, the use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity, leading to an excess of one stereoisomer. The principles of Cram's rule, the Felkin-Anh model, and chelation control are used to predict the stereochemical outcome of such additions, though no specific studies have been applied to this compound.

Structure Activity Relationship Sar Studies of 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One Derivatives at a Molecular Level

Design and Synthesis of Analogs for Comprehensive SAR Exploration of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

The strategic design of analogs of this compound is fundamental to a thorough SAR exploration. This process involves modifying specific regions of the parent molecule to probe the effects of size, shape, electronics, and hydrophobicity on biological activity. Key positions for modification on the this compound scaffold include the acetyl group at the 3-position, the bromo substituent at the 4-position, and the thiazole (B1198619) ring itself.

Design Strategy: Analog design focuses on introducing a diverse range of substituents to map the chemical space around the core structure. For instance, the methyl of the acetyl group can be replaced with larger alkyl or aryl groups to investigate steric tolerance. The bromo atom can be substituted with other halogens (Cl, F) or with hydrogen-bond donating/accepting groups to probe electronic and binding interactions. The core thiazole can also be replaced by other five-membered heterocycles like isoxazole (B147169) or pyrazole (B372694) to assess the importance of the sulfur and nitrogen atom arrangement.

Synthesis of Analogs: The synthesis of thiazole derivatives is often achieved through the well-established Hantzsch thiazole synthesis. nih.govasianpubs.org This method typically involves the condensation of an α-haloketone with a thioamide. nih.govscispace.com For the parent compound and its analogs, a common synthetic route would involve reacting a suitably substituted α,α'-dihaloketone with a source of sulfur and nitrogen, like thiourea (B124793) or thioacetamide, under various conditions. asianpubs.orgscispace.comrsc.org One-pot multicomponent reactions provide an efficient and environmentally benign alternative for generating a library of diverse thiazole derivatives. nih.govasianpubs.orgscispace.com For example, reacting a 3-(bromoacetyl) precursor with thiourea and various substituted aldehydes can yield a range of analogs in a single step. nih.gov

| Modification Site | Parent Group | Proposed Modifications | Rationale for Modification |

|---|---|---|---|

| Acetyl Group (R1) | -CH₃ | -H, -CH₂CH₃, -Cyclopropyl, -Phenyl, -CH₂OH | Investigate steric and electronic requirements at the 3-position. |

| 4-Position (R2) | -Br | -H, -Cl, -F, -I, -CN, -NO₂ | Evaluate the role of halogen bonding and electron-withdrawing effects. |

| Thiazole Ring | 1,2-Thiazole | 1,3-Thiazole, Isoxazole, Pyrazole | Determine the importance of the heteroatom arrangement for activity. |

Computational Approaches to Predicting SAR for this compound Derivatives

Computational chemistry offers powerful tools to predict the biological activity of designed analogs, thereby prioritizing synthetic efforts and reducing costs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET prediction are integral to modern drug discovery. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.netimist.ma For thiazole derivatives, 2D- and 3D-QSAR models can be developed using a training set of synthesized analogs with known activities. researchgate.net These models utilize molecular descriptors—such as topological, electronic (e.g., HOMO/LUMO energies), geometric, and physicochemical (e.g., LogP, molar refractivity) properties—to predict the activity of novel, unsynthesized compounds. researchgate.netimist.ma

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a biological target, such as an enzyme or receptor. nih.govnih.govnih.gov For derivatives of this compound, docking studies can elucidate potential binding modes, identify key intermolecular interactions, and rank analogs based on their predicted binding scores. nih.govconnectjournals.com This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding characteristics. academie-sciences.frmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-like potential of new chemical entities. nih.govnih.gov Various software and web-based tools can calculate parameters related to oral bioavailability, membrane permeability, metabolic stability, and potential toxicity, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

| Technique | Purpose | Key Outputs |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. | A mathematical model correlating descriptors with activity (e.g., pIC₅₀). |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy/score, visualization of protein-ligand interactions. |

| ADMET Prediction | Assess drug-like pharmacokinetic and toxicity properties. | Parameters like LogP, aqueous solubility, blood-brain barrier permeability. |

Investigation of Molecular Interactions of this compound Derivatives with Target Biomolecules (e.g., enzyme active sites, receptor binding domains)

Understanding the specific molecular interactions between small molecule inhibitors and their target biomolecules is essential for rational drug design. Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like carbonic anhydrases, cholinesterases, and various kinases. nih.govnih.govnih.gov The insights gained from these interactions guide the optimization of lead compounds.

Target Identification and Interaction Analysis: The biological activity of thiazole derivatives is often attributed to their ability to form specific non-covalent interactions within the binding pockets of target proteins. Molecular docking studies on various thiazole analogs have revealed the importance of hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.govacs.orgrsc.org For instance, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan. The bromine atom on the this compound scaffold is particularly interesting as it can participate in halogen bonding, a strong, directional interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Studies on 2-aminothiazole (B372263) derivatives as inhibitors of metabolic enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE) have provided detailed interaction maps. nih.gov For example, a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound showed potent inhibition against hCA II, AChE, and butyrylcholinesterase (BChE). nih.gov Docking analyses of similar compounds have shown that the thiazole moiety can position itself deep within the active site, allowing substituents to form critical contacts with key residues. nih.govnih.gov

| Compound Class | Enzyme Target | Key Interacting Residues (Example) | Observed Interactions | Binding Energy (kcal/mol) (Example) |

|---|---|---|---|---|

| 2-Aminothiazoles | Carbonic Anhydrase I/II (hCA I/II) | His94, His96, Thr199, Thr200 | Hydrogen bonding, coordination with Zn²⁺ ion. | -6.75 to -7.61 nih.gov |

| Thiazolylhydrazones | Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | π-π stacking, hydrogen bonding, hydrophobic interactions. | -7.86 nih.gov |

| Quinazolin-Thiazoles | P38alpha Kinase | Met109, Gly110, Lys53 | Hydrogen bonding with hinge region, hydrophobic interactions. | -7.265 connectjournals.com |

Future Research Perspectives for 1 4 Bromo 1,2 Thiazol 3 Yl Ethan 1 One

Emerging Synthetic Strategies and Sustainable Approaches for 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one (B6205806)

The development of efficient and environmentally benign synthetic routes to novel heterocyclic compounds is a cornerstone of modern organic chemistry. For this compound, future research could focus on adapting and optimizing established methods for thiazole (B1198619) synthesis, while incorporating principles of green chemistry.

Potential Synthetic Approaches:

| Synthetic Strategy | Description | Potential Advantages |

| Hantzsch Thiazole Synthesis Adaptation | A classical approach involving the reaction of a thioamide with an α-haloketone. Research could explore the use of novel brominating agents or one-pot variations to improve efficiency and reduce waste. | Well-established, versatile, potential for optimization with modern catalytic systems. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction times and potentially improve yields. This could be particularly beneficial for the cyclization step in thiazole formation. mdpi.com | Reduced reaction times, improved energy efficiency, potential for higher yields and cleaner reactions. |

| Flow Chemistry | Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher reproducibility and safer handling of potentially hazardous reagents. | Enhanced safety and control, scalability, potential for integration into multi-step syntheses. |

| Catalytic C-H Activation/Bromination | Exploring modern catalytic methods to directly introduce the bromine atom onto a pre-formed 1-(1,2-thiazol-3-yl)ethan-1-one scaffold. This would represent a highly atom-economical approach. | High atom economy, reduced formation of stoichiometric byproducts, potential for regioselective functionalization. |

Sustainable approaches would involve the use of greener solvents (e.g., water, ethanol, or ionic liquids), energy-efficient reaction conditions, and the development of catalytic systems that can be recycled and reused.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of this compound

The presence of a bromine atom and a ketone functional group on the 1,2-thiazole ring suggests a rich and varied reactivity profile for this compound. Future research should aim to systematically investigate its behavior in a range of chemical transformations.

Key Areas for Reactivity Studies:

Cross-Coupling Reactions: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the thiazole ring, enabling the synthesis of a diverse library of derivatives for further study. The bromine atom at the 4-position of the thiazole ring is anticipated to enhance electrophilic reactivity, making it a valuable intermediate.

Transformations of the Ethanone (B97240) Moiety: The ketone group can be subjected to a plethora of transformations, including reduction to an alcohol, conversion to an oxime or hydrazone, and α-functionalization. These modifications would provide access to a range of new compounds with potentially interesting biological or material properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the 1,2-thiazole ring under various conditions (e.g., strong acids, bases, or reducing agents) could uncover novel rearrangement pathways or ring-opening reactions, leading to the formation of unique molecular scaffolds.

Photochemical Reactivity: The combination of a heteroaromatic ring and a carbonyl group suggests that the molecule may exhibit interesting photochemical properties. Studies on its behavior under UV or visible light irradiation could lead to the discovery of novel photochemical transformations.

Integration of this compound into Advanced Materials and Sensor Development

Thiazole-containing compounds have been investigated for their applications in materials science, particularly in the development of organic semiconductors, dyes, and sensors. The unique electronic properties of the thiazole ring, coupled with the potential for functionalization offered by the bromo and ethanone groups, make this compound a promising building block for new materials.

Potential Applications in Materials Science:

| Application Area | Rationale |

| Organic Electronics | Incorporation into conjugated polymers or small molecules for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromine atom can be used to tune the electronic properties of the material. |

| Fluorescent Probes and Sensors | The thiazole core can exhibit fluorescence. Modification of the ethanone or bromo substituent could lead to the development of chemosensors that show a change in their fluorescence properties upon binding to specific analytes (e.g., metal ions, anions, or biomolecules). |

| Corrosion Inhibitors | Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. This compound and its derivatives could be investigated for their ability to protect metal surfaces from corrosion. |

| Functional Dyes | The chromophoric thiazole system suggests potential applications as a scaffold for the development of new dyes with tailored absorption and emission properties for use in textiles, imaging, or as sensitizers in photodynamic therapy. Bromo-derivatives of benzofused 1,2,5-thiadiazoles are important precursors for the synthesis of dyes used in photovoltaic materials. mdpi.com |

Opportunities for Multidisciplinary Research Involving this compound

The exploration of a novel chemical entity like this compound is inherently a multidisciplinary endeavor. Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial to fully unlock its potential.

Potential Multidisciplinary Research Directions:

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule, as well as to model its reactivity and potential interactions with biological targets or material interfaces.

Medicinal Chemistry and Drug Discovery: Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A library of derivatives synthesized from this compound could be screened for various biological activities, potentially leading to the discovery of new therapeutic agents.

Materials Engineering and Device Fabrication: Collaboration with materials engineers will be essential to incorporate this compound into functional devices, such as sensors or electronic components, and to characterize their performance.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions involving the thiazole ring and the ethanone group could be explored in the context of crystal engineering and the design of self-assembling systems.

Q & A

Q. Methodological Approach :

- Data Collection : Use single-crystal X-ray diffraction with Mo Kα radiation (λ = 0.71073 Å) at 100 K. The bromine atom enhances anomalous scattering, aiding phase determination via direct methods (SHELXS/SHELXD) .

- Refinement Challenges : Heavy atoms like bromine may cause absorption errors. Apply empirical corrections (e.g., SADABS) and refine anisotropically in SHELXL. For disordered thiazole rings, use TLS (Translation-Libration-Screw) parameterization to model thermal motion .

- Validation : Check R-factors (target < 0.05 for Rint) and validate geometry using CCDC guidelines.

What regioselective strategies are effective for synthesizing this compound, and how can reaction conditions minimize byproduct formation?

Q. Methodological Approach :

- Route 1 (Thiazole Bromination) :

- Route 2 (Friedel-Crafts Acylation) :

- Use AlCl₃-catalyzed acylation of 3-bromothiazole with acetic anhydride in CH₂Cl₂ (0°C to RT, 6 h). Quench with ice-water to isolate the product. Purity by column chromatography (hexane:EtOAc, 4:1) .

- Byproduct Mitigation : Maintain stoichiometric control (1:1 NBS:substrate) and inert atmosphere to prevent oxidative side reactions.

How do DFT calculations correlate with experimental NMR/IR data to elucidate the electronic effects of the bromine substituent in this compound?

Q. Methodological Approach :

- Computational Modeling : Perform B3LYP/6-311+G(d,p) calculations to predict <sup>13</sup>C NMR shifts (e.g., carbonyl carbon at ~190 ppm) and IR stretches (C=O at ~1680 cm⁻¹).

- Experimental Validation : Compare with observed data (e.g., <sup>13</sup>C NMR δ 188.5 ppm; IR 1675 cm⁻¹). Deviations >5% suggest solvent polarity or crystal packing effects .

- Electrostatic Potential Maps : Visualize bromine’s electron-withdrawing effect on the thiazole ring’s π-system.

What orthogonal assays are recommended to validate the antimicrobial activity of this compound when initial MIC data conflict with biofilm inhibition results?

Q. Methodological Approach :

- MIC Determination : Follow CLSI guidelines using broth microdilution against E. coli (ATCC 25922). Test concentrations from 0.5–128 µg/mL .

- Biofilm Assay : Use crystal violet staining on Pseudomonas aeruginosa biofilms. Resolve discrepancies by:

- Adjusting pH (5.5–7.4) to assess environmental influence.

- Combining with sub-inhibitory colistin (2 µg/mL) to test synergy .

- Mechanistic Studies : Perform β-galactosidase assays to evaluate membrane permeability changes.

How can ensemble docking and molecular dynamics simulations improve the prediction of this compound's binding to E. coli dihydrofolate reductase (DHFR)?

Q. Methodological Approach :

- Ensemble Docking : Generate 10 DHFR conformers via 100 ns MD simulations (AMBER22). Dock with AutoDock Vina (exhaustiveness=32) to account for receptor flexibility.